8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-Methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a fused imidazo[2,1-f]purine core. Its structure features a 4-methoxyphenyl group at position 8, a methyl group at position 1, and a phenyl substituent at position 5.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-24-18-17(19(27)23-21(24)28)25-12-16(13-6-4-3-5-7-13)26(20(25)22-18)14-8-10-15(29-2)11-9-14/h3-12H,1-2H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQXUITCPJSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Chemical Reactions Analysis
8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in medicinal chemistry. It has been studied for its antitumor activities, with research indicating its ability to inhibit the proliferation of cancer cells such as HL60, HeLa, and A549 The compound’s inhibitory activities against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) make it a promising candidate for further investigation as an anticancer agent
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to induce S-phase arrest and apoptosis in cancer cells, acting through a lysosome-nonmitochondrial pathway . The compound’s ability to inhibit key enzymes involved in DNA synthesis and repair further contributes to its antitumor effects.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Methoxy substituents at the para position (C8 in the target compound) generally enhance receptor binding affinity compared to ortho-substituted analogs (e.g., compound 62 ) .
- Lipophilicity : Aliphatic chains (e.g., butyl at C8 in 63 ) reduce metabolic stability but increase lipophilicity, impacting blood-brain barrier penetration .
- Pharmacophore Flexibility : Piperazinylalkyl side chains (e.g., AZ-853 ) improve 5-HT1A receptor selectivity but may reduce PDE4B/PDE10A inhibition .
Pharmacological Activity
Serotonin Receptor Affinity and Antidepressant Effects
Key Findings :
Biological Activity
The compound 8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 896295-97-9, belongs to a class of heterocyclic compounds that exhibit a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.5 g/mol. The structure includes an imidazo[2,1-f]purine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5O3 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 896295-97-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-f]purines. For instance, derivatives of this compound have shown promising results in inhibiting various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. In particular, it has shown moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
Inhibition studies have indicated that this compound can act as an inhibitor for several enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can have implications for treating Alzheimer's disease.
- Urease : Involved in urease-related infections; inhibition could be beneficial in managing urinary tract infections.
The IC50 values for AChE inhibition were found to be significantly lower than those of standard inhibitors, indicating a strong potential for therapeutic application.
The mechanisms underlying the biological activities of this compound involve:
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent apoptosis.
- Enzyme Interaction : Binding to active sites on target enzymes, thereby inhibiting their activity.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various imidazo[2,1-f]purine derivatives. The lead compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM. The study concluded that structural modifications could enhance potency and selectivity.
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, the compound was tested against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that further optimization could yield effective treatments for resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
